molecular formula C12H15NO3 B1599172 Ethyl 2-oxo-2-(phenethylamino)acetate CAS No. 82756-06-7

Ethyl 2-oxo-2-(phenethylamino)acetate

Cat. No. B1599172
CAS RN: 82756-06-7
M. Wt: 221.25 g/mol
InChI Key: OHNZGTYWJOYRPX-UHFFFAOYSA-N
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Patent
US08258302B2

Procedure details

181 g (1.24 mol) of diethyl oxalate and 500 ml of toluene were placed in a flask, to which 100 g (825 mmol) of 2-phenethylamine was added dropwise at room temperature for 45 minutes. The reaction mixture was heated at 60° C. for two hours, and was further reacted at 75° C. for two hours. The solution was then concentrated at room temperature until the residual quantity of toluene became about 50 ml. The generated precipitation was filtered off and washed with about 50 ml of toluene. 400 ml of hexane was added to the filtrate at 50° C., so as to precipitate crystals. The mixture was further cooled down to 5° C. and stirred for 30 minutes. Then, resulting crystals were filtered, washed with hexane, and dried to obtain 158 g (710 mmol, yield 86%) of ethyl N-(2-phenylethyl)oxamate as white crystals.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[CH:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][NH2:19])=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[C:14]1([CH2:17][CH2:18][NH:19][C:2](=[O:4])[C:1]([O:8][CH2:9][CH3:10])=[O:7])[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
181 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=C(C=C1)CCN
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was further reacted at 75° C. for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated at room temperature until the residual quantity of toluene
CUSTOM
Type
CUSTOM
Details
The generated precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with about 50 ml of toluene
ADDITION
Type
ADDITION
Details
400 ml of hexane was added to the filtrate at 50° C.
CUSTOM
Type
CUSTOM
Details
so as to precipitate crystals
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled down to 5° C.
CUSTOM
Type
CUSTOM
Details
Then, resulting crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 710 mmol
AMOUNT: MASS 158 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.